An In-depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
An In-depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a nitro-substituted biphenyl carboxylic acid derivative with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its unique structure, featuring a biphenyl core with a carboxylic acid group and a nitro group at opposing ends, imparts distinct electronic and steric properties. This document provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and potential applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is an off-white to light yellow powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
| Property | Value | Source |
| IUPAC Name | 4-(4-nitrophenyl)benzoic acid | [3][4] |
| CAS Number | 92-89-7 | [2][4][5] |
| Molecular Formula | C₁₃H₉NO₄ | [4][5] |
| Molecular Weight | 243.21 g/mol | [3][4][5] |
| Melting Point | 350 °C | [2] |
| Boiling Point (Predicted) | 450.2 ± 28.0 °C | [2] |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.94 ± 0.10 | [2] |
| LogP | 2.96 | [5] |
| Appearance | Off-white to light yellow powder | [2] |
Spectral Data
The structural integrity and purity of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- can be confirmed using various spectroscopic techniques.
Table 2: Spectral Data Summary
| Technique | Characteristic Peaks |
| ¹H NMR | Aromatic protons: δ 7.6–8.2 ppm; Carboxylic acid proton: δ ~12 ppm.[1] |
| ¹³C NMR | Carboxyl carbon: ~165-185 δ.[6] |
| FT-IR | Carboxylic acid C=O stretch: ~1680–1700 cm⁻¹; Nitro group N-O stretches: ~1520 and 1350 cm⁻¹.[1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7.6–8.2 ppm) corresponding to the protons on the biphenyl backbone. A characteristic broad singlet for the carboxylic acid proton is anticipated around δ 12 ppm.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carboxyl carbon appearing in the downfield region, typically between 165 and 185 δ.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups. The presence of the carboxylic acid is confirmed by a strong C=O stretching vibration between 1680–1700 cm⁻¹.[1] The nitro group exhibits two characteristic stretching vibrations around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[1]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound (243.21 g/mol ).
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
General Protocol:
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Reactants: 4-bromobenzoic acid and 4-nitrophenylboronic acid (or vice versa).
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent system. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Applications in Research and Drug Development
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, primarily through Suzuki coupling reactions.[1] The carboxylic acid and nitro functionalities can be further modified to introduce diverse chemical moieties.
Medicinal Chemistry
Derivatives of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- have shown potential biological activities.
-
Antimicrobial Activity: Some analogs have demonstrated activity against various bacterial strains.[1] The proposed mechanism may involve interaction with bacterial DNA, leading to cell death.[1]
-
Enzyme Inhibition: This compound and its derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases.[1]
Materials Science
The rigid biphenyl structure makes this compound a candidate for the development of novel materials. It can be used as a monomer in polymerization reactions to create materials with enhanced thermal and mechanical properties.[1]
Safety and Handling
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place away from heat and oxidizing agents.[5]
Conclusion
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a versatile chemical compound with a range of properties that make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding of its chemical characteristics and potential applications, serving as a resource for professionals in the field. Further research into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in scientific discovery and drug development.
References
- 1. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | 92-89-7 | Benchchem [benchchem.com]
- 2. 4'-nitro[1,1'-biphenyl]-4-carboxylic acid | 92-89-7 [chemicalbook.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | C13H9NO4 | CID 66723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 92-89-7|4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
